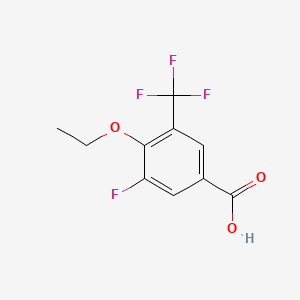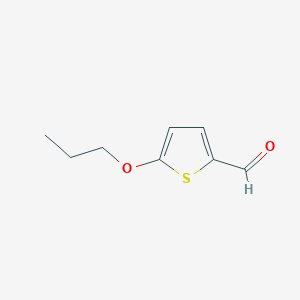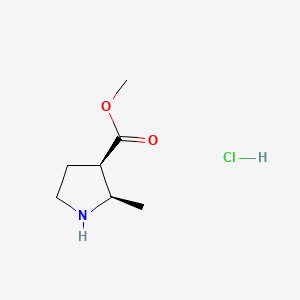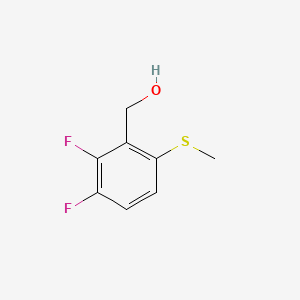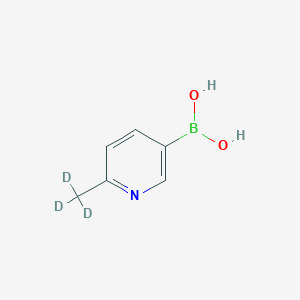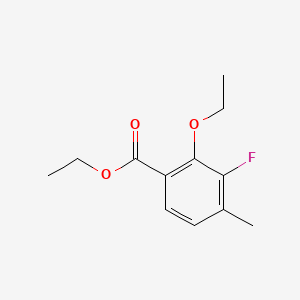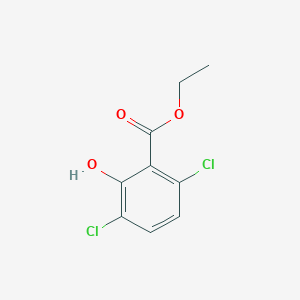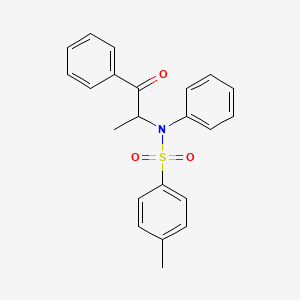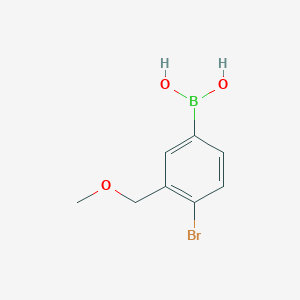
2-Aminofluorobenzene-3,4,5,6-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminofluorobenzene-3,4,5,6-d4 is a deuterated derivative of 2-aminofluorobenzene, where the hydrogen atoms at positions 3, 4, 5, and 6 on the benzene ring are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminofluorobenzene-3,4,5,6-d4 typically involves the deuteration of 2-aminofluorobenzene. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst. This process ensures the selective replacement of hydrogen atoms with deuterium at the desired positions on the benzene ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to facilitate the deuteration process. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminofluorobenzene-3,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Nitro-2-aminofluorobenzene-3,4,5,6-d4
Reduction: Aniline derivatives
Substitution: Various substituted fluorobenzenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Aminofluorobenzene-3,4,5,6-d4 is widely used in scientific research due to its deuterated nature, which makes it valuable in:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Industry: Applied in the synthesis of advanced materials and as a standard in analytical techniques such as NMR spectroscopy
Mécanisme D'action
The mechanism of action of 2-Aminofluorobenzene-3,4,5,6-d4 largely depends on its application. In metabolic studies, the deuterium atoms act as non-radioactive tracers, allowing researchers to follow the compound’s transformation and interaction with biological molecules. The presence of deuterium can also influence the compound’s reactivity and stability, providing insights into reaction pathways and mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminofluorobenzene: The non-deuterated analog of 2-Aminofluorobenzene-3,4,5,6-d4.
Fluorobenzene: A simpler analog lacking the amino group.
2-Aminotoluene: Similar structure but with a methyl group instead of fluorine.
Uniqueness
This compound is unique due to its deuterium atoms, which provide distinct advantages in analytical and synthetic applications. The isotopic labeling allows for precise tracking in metabolic studies and can enhance the stability and reactivity of the compound in various chemical reactions .
Propriétés
Numéro CAS |
646502-91-2 |
|---|---|
Formule moléculaire |
C6H6FN |
Poids moléculaire |
115.14 g/mol |
Nom IUPAC |
2,3,4,5-tetradeuterio-6-fluoroaniline |
InChI |
InChI=1S/C6H6FN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,2D,3D,4D |
Clé InChI |
FTZQXOJYPFINKJ-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])N)F)[2H])[2H] |
SMILES canonique |
C1=CC=C(C(=C1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
